molecular formula C8H7N3O3 B1399511 Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate CAS No. 1095822-24-4

Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Cat. No.: B1399511
CAS No.: 1095822-24-4
M. Wt: 193.16 g/mol
InChI Key: BTITZWDWJHRMDJ-UHFFFAOYSA-N
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Description

Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are essential for DNA biosynthesis . The inhibition of these enzymes leads to cell death, making this compound a potential candidate for anticancer therapies.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit potent anti-necroptotic activity in both human and mouse cellular assays . This activity is associated with its ability to inhibit receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to and inhibits thymidylate synthase (TS) and dihydrofolate reductase (DHFR), leading to the disruption of DNA biosynthesis . Additionally, it inhibits receptor-interacting protein kinase 1 (RIPK1), thereby preventing necroptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, while at higher doses, it may cause toxic or adverse effects. For instance, high doses of similar compounds have been associated with toxicity in animal models . Therefore, careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA biosynthesis . The inhibition of these enzymes disrupts the metabolic flux, leading to cell death. Additionally, it may affect metabolite levels, further influencing cellular metabolism.

Properties

IUPAC Name

methyl 6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)6-4-2-5(12)11-7(4)10-3-9-6/h3H,2H2,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTITZWDWJHRMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CC(=O)NC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Reactant of Route 2
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Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Reactant of Route 3
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Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Reactant of Route 4
Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Reactant of Route 5
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Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Reactant of Route 6
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Reactant of Route 6
Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.